7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

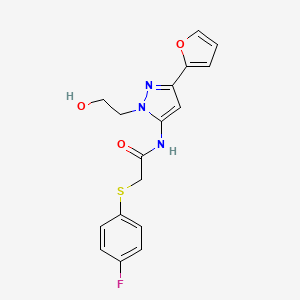

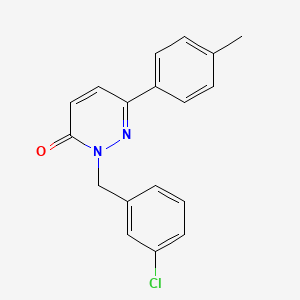

“7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride” is a complex organic compound. Based on its name, it likely contains a chromen-2-one group, which is a type of heterocyclic compound, and an aminoethoxy group .

Synthesis Analysis

While specific synthesis methods for “7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride” were not found, similar compounds are often synthesized through reactions involving organometallic reagents and boranes .

Molecular Structure Analysis

The molecular structure of “7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride” would likely involve a chromen-2-one group and an aminoethoxy group .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The compound 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride has applications in the synthesis of various biologically active derivatives. Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, which have demonstrated antimicrobial and antioxidant activity (Hatzade et al., 2008).

Antibacterial Activity

Behrami and Vaso (2017) reported on the synthesis of coumarine derivatives from 4-Amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde, which showed bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Vaso, 2017).

Cyclocondensation and Antimicrobial Activity

El-Shaaer (2012) explored the synthesis of 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives, which were then evaluated for antimicrobial activities (El-Shaaer, 2012).

Pharmaceutical Applications

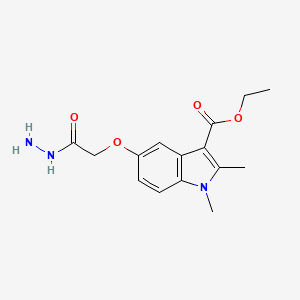

The derivatives of 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride have been evaluated for their pharmacological potential. Gawai et al. (2019) synthesized a series of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives, which demonstrated atypical antipsychotic activity (Gawai, Das, & Nemade, 2019).

Antioxidant Activity and Molecular Docking Studies

Bandari et al. (2017) synthesized new chromeno carbamodithioates and evaluated their antioxidant activity and molecular docking studies, demonstrating potential in free radical scavenging (Bandari et al., 2017).

Direcciones Futuras

While specific future directions for “7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride” were not found, research in the field of organoboron compounds, which this compound may belong to, is ongoing. This includes the development of new agents for improving cardiac function and the synthesis of novel acid-cleavable linkers for use in antibody-drug conjugates .

Mecanismo De Acción

Target of Action

The primary targets of 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play a crucial role in maintaining the balance of sodium and potassium ions in cells and regulating calcium levels in the sarcoplasmic reticulum, respectively .

Mode of Action

7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This interaction leads to changes in the ion balance within the cells .

Biochemical Pathways

The affected biochemical pathways involve the transport of sodium and potassium ions across the cell membrane and the regulation of calcium levels in the sarcoplasmic reticulum . The downstream effects of these pathways include changes in cell signaling and muscle contraction .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches the site of action .

Result of Action

The molecular and cellular effects of 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride’s action include changes in ion concentrations within cells and alterations in cell signaling and muscle contraction . These effects can influence various physiological processes, depending on the specific cells and tissues involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

7-(2-aminoethoxy)chromen-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3.ClH/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9;/h1-4,7H,5-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZOEHADOQYBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B2627158.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2627159.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol](/img/structure/B2627162.png)

![2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetic acid](/img/structure/B2627163.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2627164.png)

![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid](/img/structure/B2627165.png)

amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627167.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2627171.png)

![5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2627173.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)